![molecular formula C20H22N2O3 B2996975 (2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108481-92-9](/img/structure/B2996975.png)
(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound has been studied for its crystal and molecular structure. For instance, Lakshminarayana et al. (2009) conducted a study on a similar compound, focusing on its synthesis and characterization through spectroscopic and X-ray diffraction (XRD) study, revealing detailed structural information (Lakshminarayana et al., 2009).
Synthesis and Stereochemical Determination
The compound has been explored in the context of synthesizing active metabolites. Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, which is structurally related to the compound (Chen et al., 2010).
Optical Properties and Material Synthesis
The compound has been utilized in the synthesis of materials with specific optical properties. For example, Volpi et al. (2017) synthesized derivatives with significant Stokes' shift, demonstrating the compound's utility in creating luminescent materials (Volpi et al., 2017).
Synthesis of Highly Functionalized Azabicyclo[3.2.1]octane Moieties
Rumbo et al. (1996) explored the transformation of related compounds into ylides capable of cycloaddition, allowing the synthesis of azabicyclo[3.2.1]octane moieties, which can be converted to various alkaloids (Rumbo et al., 1996).
Synthesis and Properties of Derivatives
Oda et al. (2012) reported the synthesis of 2-(2-methoxyphenyl)-1-azaazulene derivatives, including structural and absorption/emission behavior analysis, indicating the compound's relevance in chemical synthesis and property investigation (Oda et al., 2012).
Molecular Structure and Electronic Properties
The compound has been studied for its molecular structure and electronic properties, as shown by Cojocaru et al. (2013), who conducted theoretical and experimental studies on a pyridylindolizine derivative containing phenyl and phenacyl groups (Cojocaru et al., 2013).
properties
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-7-3-2-6-17(18)20(23)22-14-9-10-15(22)13-16(12-14)25-19-8-4-5-11-21-19/h2-8,11,14-16H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLZGVNGDCWCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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